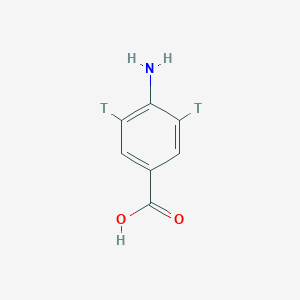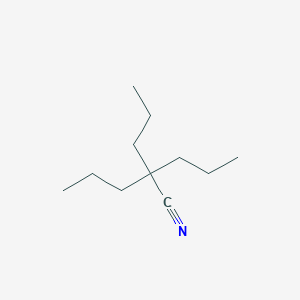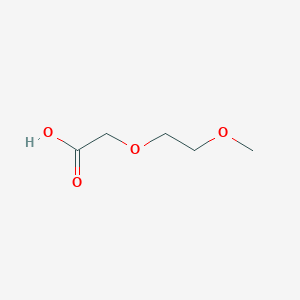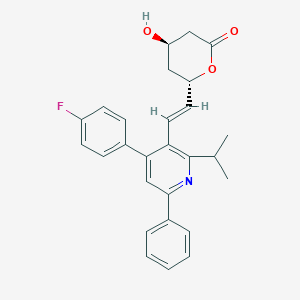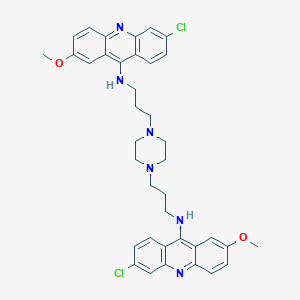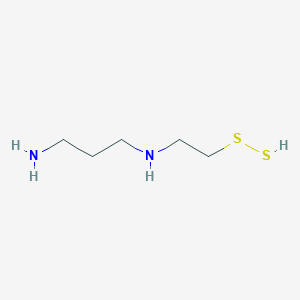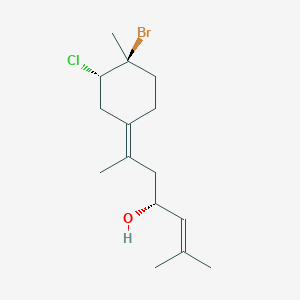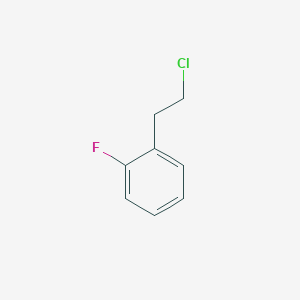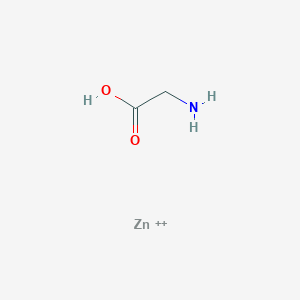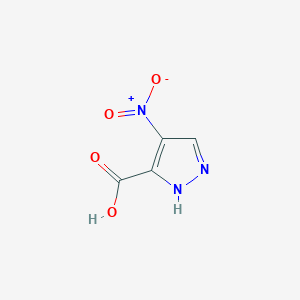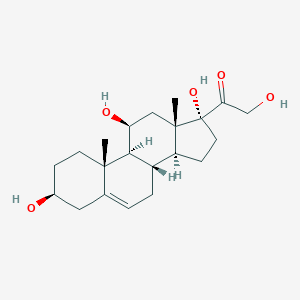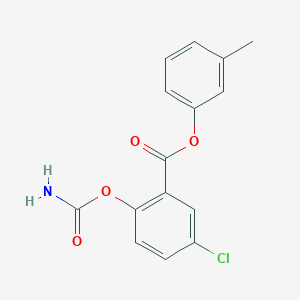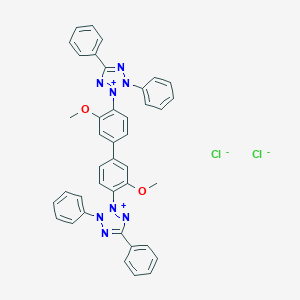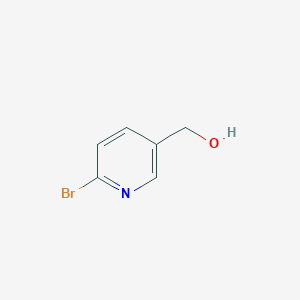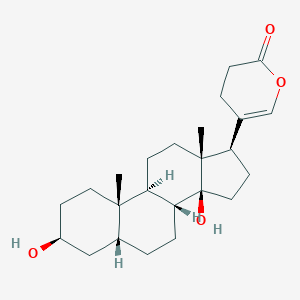
22,23-Dihydrobufalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22,23-Dihydrobufalin is a steroid compound that is derived from the bufadienolide family, which is found in the skin and parotid venom glands of toads. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mechanism Of Action
The mechanism of action of 22,23-Dihydrobufalin involves the inhibition of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium levels, which triggers apoptosis in cancer cells. It also leads to the activation of the MAPK/ERK signaling pathway, which plays a role in cell proliferation and survival.
Biochemical And Physiological Effects
In addition to its anti-tumor effects, 22,23-Dihydrobufalin has been found to have anti-inflammatory and anti-viral effects. It has also been shown to have a positive effect on the cardiovascular system, including the regulation of blood pressure and the prevention of atherosclerosis.
Advantages And Limitations For Lab Experiments
One advantage of using 22,23-Dihydrobufalin in lab experiments is its potent anti-tumor activity. It is also relatively stable and can be easily synthesized in large quantities. However, its toxicity limits its use in vivo, and further studies are needed to determine the optimal dosage and administration route.
Future Directions
Future research on 22,23-Dihydrobufalin should focus on its potential as a cancer treatment, including its efficacy in vivo and its potential side effects. It should also explore its anti-inflammatory and anti-viral effects, as well as its potential as a cardiovascular drug. Additionally, the development of novel synthesis methods and analogs may lead to more potent and selective compounds.
Synthesis Methods
The synthesis of 22,23-Dihydrobufalin involves several steps, including the isolation of bufadienolides from the toad skin and parotid venom glands, followed by chemical modification to produce the final product. The process is complex and requires specialized knowledge and equipment.
Scientific Research Applications
The anti-tumor properties of 22,23-Dihydrobufalin have been extensively studied. It has been found to inhibit the growth of several types of cancer cells, including lung, breast, and liver cancer. It has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential treatment for cancer.
properties
CAS RN |
123623-38-1 |
|---|---|
Product Name |
22,23-Dihydrobufalin |
Molecular Formula |
C24H36O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C24H36O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h14,16-20,25,27H,3-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
LESMUPYSKQPXRH-BMPKRDENSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)CC5)O)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)CC5)O)C)O |
synonyms |
22,23-dihydrobufalin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



